Deoxysappanone B trimethyl ether

Description

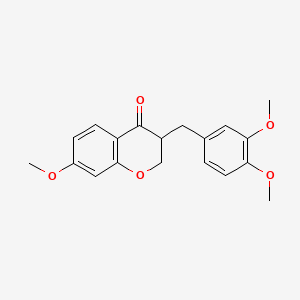

Deoxysappanone B 7,4ʹ-dimethyl ether (Deox B 7,4) is a naturally occurring homoisoflavonoid derived from Biancaea sappan (L.) Tod. (syn. Caesalpinia sappan). Its chemical structure consists of a homoisoflavonoid backbone with methyl ether groups at positions 7 and 4ʹ (Figure 1A) . This compound has garnered attention for its potent anti-angiogenic, anti-parasitic, and anticancer properties.

Properties

Molecular Formula |

C19H20O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C19H20O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13H,8,11H2,1-3H3 |

InChI Key |

ZRSCGBGNKZDPOF-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of DEOXYSAPPANONE B TRIMETHYL ETHER involves several steps. One common method includes the methylation of sappanone B using diazomethane (CH2N2) or dimethyl sulfate (Me2SO4) to obtain the trimethyl derivative . The reaction typically requires heating in methanol (MeOH) in the presence of an acid

Chemical Reactions Analysis

DEOXYSAPPANONE B TRIMETHYL ETHER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction with sodium borohydride (NaBH4) in methanol followed by acid treatment transforms it into brazilin.

Substitution: Methylation reactions using diazomethane or dimethyl sulfate result in the formation of trimethyl derivatives.

Common reagents used in these reactions include diazomethane, dimethyl sulfate, sodium borohydride, and methanol. The major products formed from these reactions are various methylated derivatives and brazilin .

Scientific Research Applications

DEOXYSAPPANONE B TRIMETHYL ETHER has several scientific research applications:

Chemistry: It is used as a reference compound in the study of homoisoflavonoids and their derivatives.

Biology: The compound has been investigated for its potential immunosuppressive properties.

Medicine: Research has shown its potential as an anti-leukemic agent with nanomolar activity.

Industry: It is used in the development of natural dyes and other phenolic compounds.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

Deoxysappanone B 7,3ʹ-Dimethyl Ether Acetate (Deox B-DMEA)

- Structure : Differs by a methyl group at position 3ʹ instead of 4ʹ and an acetate modification .

- Activity: Differential Cytotoxicity: Preferentially targets HCT116 colorectal cancer cells with oncogenic KRAS mutations (IC₅₀ shift from parental to KRAS knockout cells) . Limitations: Rejected in AML studies due to insufficient pharmacological data .

Deoxysappanone B (Unmodified)

Anti-Angiogenic Homoisoflavonoids

Ononetin and Pomiferin

- Structural Features: Flavonoids with distinct substitution patterns (e.g., hydroxyl and prenyl groups) .

- Activity: Ononetin: Inhibited ISV formation but showed incomplete vessel suppression compared to Deox B 7,4 . Pomiferin: Moderate anti-angiogenic activity with higher toxicity in zebrafish embryos .

Anti-Parasitic Homoisoflavonoids

Cedrelone and Baicalein

- Structural Comparison: Cedrelone (a limonoid) and Baicalein (a flavone) lack homoisoflavonoid backbones .

- Activity :

Lamellarin G Trimethyl Ether

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.